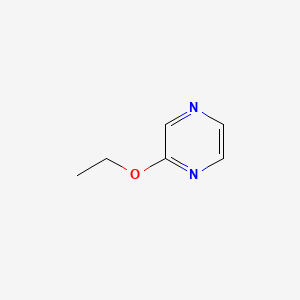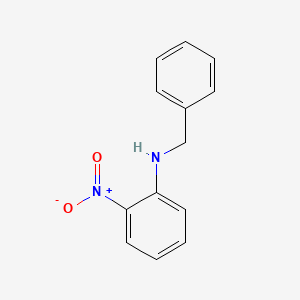
2,6-二甲基-4-羟基苯甲醛
描述
2,6-Dimethyl-4-hydroxybenzaldehyde is a chemical compound that is structurally related to benzaldehyde with additional methyl groups and a hydroxyl group. The presence of these functional groups influences its reactivity and physical properties, making it an interesting subject for chemical synthesis and applications in various fields such as chemical ecology and analytical chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with similar structural features, has been reported. This compound was synthesized from m-cresol through a four-step process that includes protection of the hydroxyl group, blocking the active site, formylation, and deprotection, achieving an overall yield of 44% . Another related compound, 3,5-dimethyl-4-hydroxybenzaldehyde, was synthesized via selective oxidation of 2,4,6-trimethylphenol using copper-mediated catalysis, which proceeded smoothly without the need for additives or ligands .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-hydroxybenzaldehyde would be characterized by the presence of two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 4th position on the benzene ring. This arrangement of substituents would affect the electronic distribution within the molecule, potentially influencing its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
While specific reactions of 2,6-Dimethyl-4-hydroxybenzaldehyde are not detailed in the provided papers, the literature does discuss the reactivity of similar compounds. For example, 2-Hydroxybenzaldehyde derivatives have been used to synthesize hydrazone compounds, which exhibit ligational behavior towards various metals . These reactions typically involve the formation of a Schiff base by the condensation of the aldehyde group with hydrazine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde can be inferred from related compounds. For instance, the hydroxyl group would contribute to the compound's ability to form hydrogen bonds, affecting its solubility and boiling point. The presence of methyl groups would make the compound more hydrophobic compared to benzaldehyde. The compound's reactivity towards derivatization has been explored, with 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) being used as a derivatization reagent for aromatic aldehydes, indicating that similar compounds can be analyzed using sensitive fluorescence methods in liquid chromatography .
科学研究应用
合成过程
- 选择性氧化: 2,6-二甲基-4-羟基苯甲醛可以通过对2,4,6-三甲基苯酚的选择性氧化合成。该过程利用铜介导的反应,在CuCl2、K2CO3和H2O2等各种试剂的存在下,实现了良好的产率(Sun et al., 2008)。类似的研究还强调了铜(II)氯化物-肟或铜(II)氯化物-胺催化剂在将2,4,6-三甲基苯酚氧化为3,5-二甲基-4-羟基苯甲醛中的作用(ShimizuMasao et al., 2006)。
溶解度和热力学
- 溶解度研究: 对4-羟基苯甲醛进行的研究,这是2,6-二甲基-4-羟基苯甲醛的近亲,揭示了它在各种有机溶剂中的溶解度。该研究提供了有关其溶解行为和热力学性质的见解,这对纯化和优化过程至关重要(Wang et al., 2017)。
反应机制
- 醚的合成: 一项关注2,6-二甲基-4-甲氧基苯甲醛与碘化甲基镁的反应的研究,这是所关注化合物的衍生物,突出了不同异构体醚的形成,并研究了它们的性质和反应(Kamikawa et al., 1968)。
催化和反应
- 铜介导的氧化: 铜基催化剂对芳香族甲基基团的选择性氧化至关重要,特别是在合成取代羟基苯甲醛方面,这在制药和香水行业中具有重要意义。这项研究揭示了生物启发的Cu/neocuproine系统用于对间甲苯进行选择性对位甲酰化的作用,这是一种相关化合物(Boldron et al., 2005)。
- 新颖的氧化方法: 探索了使用铜(II)络合物催化剂和氧体系氧化酚类化合物,包括2,4,6-三甲基苯酚,以产生羟基苯甲醛的新方法。这种方法强调了酸在氧化去甲基化过程中的作用(Takehira et al., 1991)。
安全和危害
属性
IUPAC Name |
4-hydroxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343631 | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-hydroxybenzaldehyde | |
CAS RN |
70547-87-4 | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?
A1: Research has investigated the use of 2,6-Dimethyl-4-hydroxybenzaldehyde as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the 2,6-Dimethyl-4-hydroxybenzaldehyde hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []
Q2: What is an improved synthetic method for producing 2,6-Dimethyl-4-hydroxybenzaldehyde?
A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of 2,6-Dimethyl-4-hydroxybenzaldehyde, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []
Q3: What is the significance of the structural features of 2,6-Dimethyl-4-hydroxybenzaldehyde in its derivatives' activity?
A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the 2,6-Dimethyl-4-hydroxybenzaldehyde core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














